Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)-

Descripción general

Descripción

Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)-: is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring, with a methanol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)- typically involves the bromination of 2,5-bis(trifluoromethyl)phenylmethanol. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation to form aldehydes or ketones. Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) facilitate this conversion, producing 4-bromo-2,5-bis(trifluoromethyl)benzaldehyde or its corresponding ketone.

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO4 (acidic) | Benzaldehyde derivative | Elevated temperature, aqueous H2SO4 |

| CrO3 | Ketone (if α-H present) | Room temperature, acetone solvent |

The electron-withdrawing trifluoromethyl groups stabilize intermediate carbocations, enhancing reaction rates .

Nucleophilic Substitution (SNAr)

The bromine atom participates in nucleophilic aromatic substitution (SNAr) due to activation by the electron-withdrawing trifluoromethyl groups. Reactions with benzyl alcohol or amines yield substituted derivatives .

Key Findings:

-

Reactivity : The 4-bromo position is highly activated for SNAr.

-

Mechanism : A two-step process involving Meisenheimer intermediate formation, followed by nucleophilic attack .

-

Example : Reaction with benzyl alcohol under basic conditions (KOH/DMSO) produces 4-benzyloxy-2,5-bis(trifluoromethyl)benzenemethanol .

| Substrate | Nucleophile | Product | Yield |

|---|---|---|---|

| 4-bromo-2,5-bis(CF3)-benzenemethanol | Benzyl alcohol | 4-(Benzyloxy)-2,5-bis(CF3)-benzenemethanol | 85% |

Electrophilic Aromatic Substitution

While trifluoromethyl groups deactivate the aromatic ring, directed substitution can occur at meta/para positions relative to existing substituents. Bromination or nitration proceeds under vigorous conditions .

Experimental Data:

-

Bromination : Using N-bromosuccinimide (NBS) in H2SO4/HOAc at 45°C yields 3,5-bis(trifluoromethyl)-4-bromo derivatives .

-

Regioselectivity : Bromine adds preferentially at the 3-position due to steric and electronic effects .

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group using agents like LiAlH4 or catalytic hydrogenation (H2/Pd-C).

| Reducing Agent | Product | Conditions |

|---|---|---|

| LiAlH4 | 4-bromo-2,5-bis(CF3)-toluene | Anhydrous THF, reflux |

| H2/Pd-C | 4-bromo-2,5-bis(CF3)-toluene | Ethanol, room temperature |

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed couplings (e.g., Suzuki, Heck). For example:

pythonPd(PPh3)4, K2CO3 4-bromo-2,5-bis(CF3)-benzenemethanol + arylboronic acid → Biaryl derivative (yield: 70-90%)[5][6]

Multi-Component Reactions

In the presence of catalysts like Pd(CH3CN)2Cl2 and chiral phosphoric acids, this compound participates in enantioselective four-component reactions with diazoesters, enamines, and aldehydes .

| Reaction Components | Product | ee |

|---|---|---|

| Diazoester + indole + aldehyde | Chiral tetracyclic compound | 93% |

Biological Interactions

The compound interacts with enzymes or receptors via hydrogen bonding (hydroxyl group) and hydrophobic interactions (trifluoromethyl groups). These interactions enhance metabolic stability in drug candidates .

Reactivity Comparison with Analogues

| Compound | Oxidation Rate | SNAr Reactivity |

|---|---|---|

| 4-Bromo-2-(CF3)-benzenemethanol | Moderate | High |

| 2,5-Bis(CF3)-4-bromobenzyl bromide | Low | Very High |

| 4-Bromo-1,3-bis(CF3)benzene | N/A | Moderate |

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a crucial intermediate in synthesizing complex organic molecules. Its trifluoromethyl groups stabilize carbocations, making it valuable for nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles. Additionally, the trifluoromethyl groups allow for electrophilic aromatic substitution reactions due to their electron-withdrawing nature.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or alcohols.

- Electrophilic Aromatic Substitution: The compound can react with electrophiles due to the activation provided by the trifluoromethyl groups.

Pharmaceutical Development

Compounds containing trifluoromethyl groups have been shown to enhance biological activity and pharmacokinetic properties. This compound is explored for its potential in developing pharmaceuticals due to its ability to modify biological targets effectively. The trifluoromethyl moiety is often associated with improved metabolic stability and bioavailability in drug candidates .

Case Studies:

- FDA-Approved Drugs: Several drugs containing trifluoromethyl groups have been approved by the FDA, highlighting their importance in medicinal chemistry. For instance, Ubrogepant and Alpelisib are examples where trifluoromethyl substitutions contribute to their efficacy .

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of advanced materials with specific thermal and mechanical properties. The incorporation of fluorinated groups often leads to materials with enhanced resistance to solvents and thermal degradation.

Environmental Chemistry

Research indicates that compounds like benzenemethanol derivatives can play a role in environmental chemistry, particularly in studying the degradation pathways of fluorinated compounds in various environments. Understanding these pathways is crucial for assessing the environmental impact of fluorinated chemicals .

Mecanismo De Acción

The mechanism of action of Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can modulate the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects . The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparación Con Compuestos Similares

[2,4-Bis(trifluoromethyl)phenyl]methanol: Similar structure but lacks the bromine atom.

[4-Bromo-3,5-bis(trifluoromethyl)phenyl]methanol: Similar structure with different substitution pattern.

[4-Bromo-2,5-difluoromethylphenyl]methanol: Similar structure with different halogen substitution.

Uniqueness: The presence of both bromine and trifluoromethyl groups in Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)- makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Actividad Biológica

Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)- (CAS Number: 32707-89-4) is a fluorinated benzyl alcohol derivative known for its unique chemical structure and potential biological activities. The introduction of trifluoromethyl groups significantly alters the compound's physicochemical properties, which can enhance its biological interactions. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

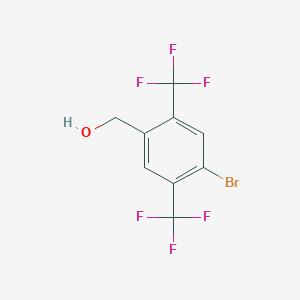

Chemical Structure

The chemical structure of Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)- is characterized by:

- A benzene ring with a bromine atom at the para position (4-position).

- Two trifluoromethyl groups at the 2 and 5 positions.

- A hydroxymethyl group (-CH2OH) attached to the benzene ring.

This structure suggests that the compound may exhibit unique reactivity and biological activity due to the electron-withdrawing effects of the trifluoromethyl groups.

Antitumor Activity

Research indicates that compounds with similar structures to Benzenemethanol, particularly those containing trifluoromethyl groups, exhibit promising antitumor activity. For instance, studies have shown that trifluoromethylated benzyl alcohol derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Antibacterial Properties

Trifluoromethyl-substituted compounds have been reported to possess antibacterial properties. The introduction of trifluoromethyl groups can enhance lipophilicity, improving membrane permeability and allowing for better interaction with bacterial cell membranes. This has been observed in several studies where related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Neuroprotection is another area where Benzenemethanol may show potential. Compounds with similar structural features have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The protective effects are often attributed to the inhibition of reactive oxygen species (ROS) production and modulation of neuroinflammatory pathways .

Case Study 1: Antitumor Activity

A study conducted on a series of trifluoromethylated benzyl alcohols revealed that compounds with similar substituents exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study utilized MTT assays to assess cell viability and found that certain derivatives reduced cell viability by over 70% at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction via mitochondrial pathway activation .

Case Study 2: Antibacterial Efficacy

In another investigation, a set of fluorinated benzyl alcohols, including Benzenemethanol derivatives, were tested against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating effective antibacterial activity comparable to established antibiotics .

Research Findings Summary Table

Propiedades

IUPAC Name |

[4-bromo-2,5-bis(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6O/c10-7-2-5(8(11,12)13)4(3-17)1-6(7)9(14,15)16/h1-2,17H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZOWKSRDZTTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Br)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227697 | |

| Record name | Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260815-51-7 | |

| Record name | Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260815-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.